molecular formula C13H17ClN2O2 B1390802 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1097721-71-5

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No. B1390802
M. Wt: 268.74 g/mol
InChI Key: BMZAQLYJCKPVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 254.71 .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Compounds synthesized with benzoimidazole structures, similar to 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride, have demonstrated effective antimicrobial activities against a variety of bacteria and fungi (Rajanarendar et al., 2008).

Neuroprotective Agent Research

  • NMDA Receptor Antagonism : Research into benzimidazole-spaced phosphono-alpha-amino acid derivatives, which share structural features with the compound , revealed potent NMDA antagonistic activity. These findings indicate potential neuroprotective applications (Baudy et al., 2001).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Benzimidazole derivatives have been studied for their efficacy in preventing iron corrosion, particularly in hydrochloric acid environments. This indicates a potential application in materials science (Khaled, 2003).

Structural and Chemical Analysis

  • X-Ray Structure Analysis : The crystal and molecular structures of compounds containing benzoimidazole have been determined using X-ray analysis. This technique is essential for understanding the properties and potential applications of such compounds (Poyraz et al., 2008).

Fluorescence Applications

  • Fluorescence in Chemistry : Benzoimidazoles have been synthesized for applications in fluorescence, such as in the development of light-emitting devices. This suggests potential uses in optical technologies and materials science (Huang et al., 2004).

Future Directions

The future directions for research involving “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future directions would depend on the goals of the individual research project.

properties

IUPAC Name

2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZAQLYJCKPVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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